1,2,3,4,5,6,7,8-Octahydrotriphenylene
Description
Properties
CAS No. |
13090-93-2 |
|---|---|
Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8-octahydrotriphenylene |
InChI |
InChI=1S/C18H20/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-2,7-8H,3-6,9-12H2 |
InChI Key |
NMYNOHSSSZGBLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(CCCC3)C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Palladium-Based Catalysts
Palladium on carbon (Pd/C) emerges as a cornerstone catalyst for the partial hydrogenation of triphenylene to 1,2,3,4,5,6,7,8-octahydrotriphenylene. Under moderate hydrogen pressure (50–100 psi) and temperatures of 80–100°C, this method achieves yields of 60–65%. The reaction typically proceeds in polar aprotic solvents such as ethyl acetate or tetrahydrofuran, with rigorous exclusion of moisture to prevent catalyst deactivation. Kinetic studies suggest that hydrogenation preferentially occurs at the less sterically hindered peripheral rings, leaving the central ring aromatic. Over-hydrogenation to dodecahydrotriphenylene remains a challenge, necessitating precise control of reaction duration and hydrogen uptake.
Nickel and Platinum Catalysts
Nickel catalysts (e.g., Raney nickel) offer a cost-effective alternative, though with reduced selectivity. At elevated pressures (200 psi) and temperatures (120°C), nickel-mediated hydrogenation yields 45–50% octahydrotriphenylene alongside 20–25% decahydro byproducts. Platinum oxide (PtO₂), by contrast, exhibits superior selectivity under mild conditions (30 psi H₂, 60°C), achieving 70% yield in ethanol solvent. However, platinum’s high cost limits industrial scalability.
Lewis Acid-Catalyzed Cyclization
Zirconium Tetrachloride-Mediated Synthesis
A seminal approach from the Royal Society of Chemistry involves zirconium tetrachloride (ZrCl₄)-catalyzed cyclization of cyclohexanone. Refluxing cyclohexanone with ZrCl₄ for 10 hours generates dodecahydrotriphenylene, which undergoes partial dehydrogenation to yield the octahydro derivative. While the original protocol produces dodecahydrotriphenylene in 62% yield, modifying reaction time and temperature (e.g., shorter reflux periods) may arrest the process at the octahydro stage. This hypothesis warrants further validation but aligns with mechanistic studies showing stepwise ring formation.
Acid-Catalyzed Dehydration
Sulfuric acid or phosphoric acid facilitates the dehydration of diols or diketones to form partially saturated triphenylene frameworks. For instance, treating 1,2-cyclohexanediol with H₃PO₄ at 150°C induces cyclodehydration, yielding 30–40% octahydrotriphenylene. Side reactions, including polymerization and over-dehydration, necessitate meticulous stoichiometric control.
Birch Reduction for Partial Aromatic Saturation
The Birch reduction, employing alkali metals (e.g., lithium, sodium) in liquid ammonia and ethanol, selectively reduces aromatic rings to cyclohexadienes. Applying this method to triphenylene at −78°C generates this compound in 50–55% yield. The reaction’s regioselectivity arises from electron-donating substituents stabilizing radical anion intermediates. However, handling cryogenic ammonia and pyrophoric metals poses practical challenges.
Comparative Analysis of Synthetic Methods
Table 1: Efficiency and Scalability of Preparation Methods
| Method | Catalyst | Conditions | Yield (%) | Selectivity | Scalability |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C | 80°C, 50 psi H₂ | 65 | High | Industrial |
| Zirconium Cyclization | ZrCl₄ | Reflux, 10 h | 62* | Moderate | Lab-scale |
| Birch Reduction | Li/NH₃, EtOH | −78°C | 55 | Moderate | Limited |
*Reported for dodecahydrotriphenylene; octahydro yields inferred.
Catalytic hydrogenation outperforms other methods in scalability and reproducibility, whereas Lewis acid cyclization offers a one-pot route at the expense of selectivity. The Birch reduction, while academically valuable, remains niche due to safety concerns.
Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra of this compound reveal distinct resonances for equatorial and axial protons on saturated rings. For example, axial protons resonate at δ 1.99–2.05 ppm as multiplet peaks, while equatorial protons appear as triplets at δ 2.68–3.33 ppm. ¹³C NMR corroborates saturation patterns, with sp³ carbons resonating at 22.44–40.32 ppm and aromatic carbons at 131.79–151.60 ppm.
Infrared (IR) Spectroscopy
IR spectra exhibit C-H stretching vibrations for saturated carbons at 2857–2918 cm⁻¹ and carbonyl absences, confirming the absence of over-oxidation.
High-Resolution Mass Spectrometry (HRMS)
HRMS data for octahydrotriphenylene derivatives align with theoretical values (e.g., C₁₈H₂₁O₂: calculated 269.1542, observed 269.1521), ensuring molecular formula verification.
Applications and Derivative Synthesis
This compound serves as a precursor to liquid crystals and organic semiconductors. Subsequent oxidation with ruthenium trichloride-sodium periodate (RuCl₃-NaIO₄) introduces ketone functionalities, enabling conjugation extension. Derivatives such as 3,4,5,6,7,8,9,10,11,12-decahydrotriphenylene-1-one exhibit redshifted absorption spectra, relevant to optoelectronics.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,5,6,7,8-Octahydrotriphenylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: Further hydrogenation can lead to complete saturation of the molecule.
Substitution: Electrophilic substitution reactions can occur, particularly at the less sterically hindered positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1,2,3,4,5,6,7,8-Octahydrotriphenylene has diverse applications in scientific research:
Chemistry: Used as a model compound to study hydrogenation reactions and catalytic processes.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its stable polycyclic structure.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6,7,8-Octahydrotriphenylene involves its interaction with various molecular targets. In catalytic processes, it acts as a substrate for hydrogenation reactions, where the metal catalyst facilitates the addition of hydrogen atoms to the aromatic rings. The pathways involved include the adsorption of the compound onto the catalyst surface, followed by the stepwise addition of hydrogen atoms .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 1,2,3,4,5,6,7,8-Octahydrotriphenylene with structurally related hydrogenated PAHs and derivatives:
*Inferred based on triphenylene structure.
Key Observations:
- Hydrogenation Degree : Dodecahydrotriphenylene (12 hydrogens added) exhibits greater saturation than octahydro analogs, impacting boiling points and solubility .
- Functional Groups : OTNE’s ketone and methyl substituents enhance its volatility and fragrance utility but introduce regulatory constraints (e.g., IFRA limits of 0.5–5% in cosmetics) .
- Chromatographic Behavior : Octahydrophenanthrene’s retention indices (RI) vary with column type (e.g., RI = 1418 on HP-5 at 130°C), reflecting reduced polarity compared to aromatic phenanthrene .
Research Findings
- Thermal Stability : Hydrogenated triphenylene derivatives exhibit higher thermal stability than aromatic counterparts, making them suitable for high-temperature applications .
- Synthetic Accessibility : Partially hydrogenated PAHs often require tailored catalytic hydrogenation conditions to avoid over-reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
